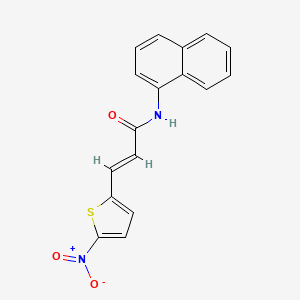
(S)-3-Methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methoxypiperidine is a chiral piperidine derivative with a methoxy group attached to the third carbon atom in the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxypiperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Chiral Resolution: The racemic mixture of 3-methoxypiperidine can be resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing advanced chiral resolution techniques to separate the desired enantiomer.
Optimized Reaction Conditions: Employing optimized reaction conditions to ensure high yield and purity of the final product.
Catalysis: Using catalysts to enhance the efficiency of the methoxylation process.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Methoxide, ethoxide, and other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.
Scientific Research Applications
(S)-3-Methoxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-Methoxypiperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor, depending on the target.
Comparison with Similar Compounds
®-3-Methoxypiperidine: The enantiomer of (S)-3-Methoxypiperidine with similar chemical properties but different biological activity.
3-Hydroxypiperidine: A structurally similar compound with a hydroxyl group instead of a methoxy group.
3-Methylpiperidine: Another similar compound with a methyl group at the third position.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its analogs.
Properties
IUPAC Name |
(3S)-3-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRHHSVHWCISU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2690202.png)
![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)
![4-[5-(Oxiran-2-yl)furan-2-yl]morpholine](/img/structure/B2690206.png)



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2690210.png)



![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2690220.png)


![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2690223.png)
